REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[N:11]=[C:10]([C:12]2([OH:16])[CH2:15][O:14][CH2:13]2)[CH:9]=[CH:8][CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[OH:16][C:12]1([C:10]2[N:11]=[C:6]([CH:2]=[O:1])[CH:7]=[CH:8][CH:9]=2)[CH2:15][O:14][CH2:13]1
|
Name
|
3-(6-(1,3-dioxolan-2-yl)pyridin-2-yl)oxetan-3-ol
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=CC=CC(=N1)C1(COC1)O
|
Name
|
|
Quantity
|
14.8 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |